![molecular formula C15H17NO2 B1444036 3-Amino-1-(4-phenoxyphenyl)propan-1-ol CAS No. 1447965-81-2](/img/structure/B1444036.png)
3-Amino-1-(4-phenoxyphenyl)propan-1-ol
Overview
Description
Scientific Research Applications
FLT3 Kinase Inhibition for Acute Myeloid Leukemia (AML)
3-Amino-1-(4-phenoxyphenyl)propan-1-ol: derivatives have been studied for their potential as FLT3 kinase inhibitors, which is significant in the treatment of AML. FLT3-ITD mutations are observed in about 30% of AML patients and are a target for drug discovery . These compounds can inhibit the proliferation of FLT3-ITD positive AML cancer cell lines and demonstrate selectivity, potentially reducing myelosuppression toxicity.
Synthesis of Enantiopure Drug-like Compounds
The compound has been used in the synthesis of enantiopure drug-like molecules. Specifically, immobilized whole-cell biocatalysts with ®-transaminase activity have been employed to produce novel disubstituted 1-phenylpropan-2-amines with high conversion rates and enantiomeric excess . This is crucial for creating pharmaceuticals that require specific stereochemistry for efficacy.
Anti-Tubercular Properties
Research has indicated that derivatives of 3-Amino-1-(4-phenoxyphenyl)propan-1-ol have been considered for anti-tuberculosis (TB) screening. The compounds were tested against H37Rv and MDR strains of Mycobacterium tuberculosis (MTB), suggesting potential applications in developing new anti-TB drugs .
Future Directions
properties
IUPAC Name |
3-amino-1-(4-phenoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-11-10-15(17)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGGERTCZJQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-phenoxyphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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